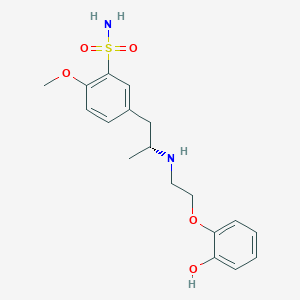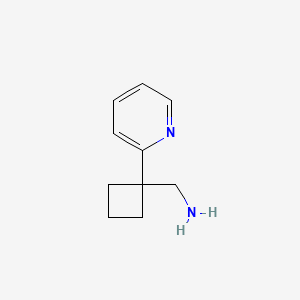
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
Overview
Description
The compound “2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The “dihydrochloride” indicates that the compound forms a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, both of which are aromatic and contribute to the compound’s stability. The ethan-1-amine linker would provide a point of flexibility in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine and oxadiazole rings, as well as the amine group. These could potentially act as nucleophiles in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The amine group and the chloride ions would provide points of polarity, which could influence the compound’s solubility .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Derivatives : A variety of N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, including compounds with 5-pyridin-3-yl and 1,3,4-oxadiazol-2-yl groups, through cyclization and reaction processes. These compounds are structurally characterized using IR, Mass, and NMR spectra (El‐Sayed et al., 2008).
Anticancer Evaluation : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, among other derivatives, have been synthesized and screened for their anticancer activity against various human cancer cell lines. Certain derivatives, particularly Mannich bases, have shown potent anticancer activity (Abdo & Kamel, 2015).
Biological Assessment : Novel acetamides bearing an 1,2,4-oxadiazole cycle have been synthesized and biologically assessed. These compounds hold potential for various biological applications due to their diverse structural features (Karpina et al., 2019).
Antimicrobial Activities
Antimicrobial Activity of Triazoles and Oxadiazoles : New compounds, including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been synthesized and shown to exhibit good or moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Antibacterial Activity of Heterocycles : A study on the synthesis and antibacterial activity of polyheterocycles, including oxadiazoles incorporating pyridyl triazole rings, has demonstrated that most of the synthesized compounds exhibit good antibacterial activity. This suggests their potential as antibacterial candidate drugs (Hu et al., 2005).
Antimicrobial Activity of Oxadiazol-2-yl Derivatives : The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, highlighting the effectiveness of cyclization in hydrazide acid groups into 1,3,4-oxadiazole nuclei for enhancing antimicrobial properties (Salimon et al., 2011).
Antitumor Activity
Antitumor Activity of Oxadiazole Derivatives : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and assessed for antitumor activity, with some compounds showing promising results in vitro against cancer cell lines (Maftei et al., 2016).
Synthesis of Oxadiazole Compounds for Anticancer Agents : A range of 1,2,4-oxadiazole heterocyclic compounds has been prepared, with some expected to exhibit hypertensive activity. This demonstrates the potential of these compounds in the development of new anticancer agents (Kumar & Mashelker, 2007).
Other Applications
Anticancer and Antimicrobial Agents : N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activity of Oxadiazolyl Derivatives : A series of oxadiazole analogues have been synthesized and assessed for antimicrobial and anticancer activities, with several compounds displaying significant effectiveness (Ahsan & Shastri, 2015).
Future Directions
properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7;;/h1-3,6H,4-5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQLOLKSAHJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)







![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)